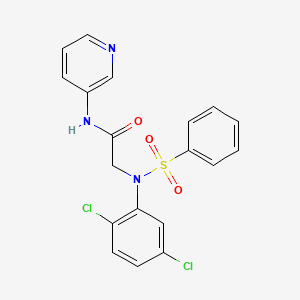![molecular formula C18H18N2O2S2 B5111732 ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
作用机制
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is a reversible inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling that promotes cell proliferation and survival. Inhibition of BTK by ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate blocks this pathway, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to have other biochemical and physiological effects. In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
实验室实验的优点和局限性
One of the advantages of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its specificity for BTK, which reduces the potential for off-target effects. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have good oral bioavailability and pharmacokinetics, which makes it an attractive candidate for clinical development. However, one limitation of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 monoclonal antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved efficacy and safety profiles.
合成方法
The synthesis of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate involves several steps, including the preparation of the starting material, the thienopyrimidine intermediate, and the final product. The starting material, 2-bromoethyl ethyl carbonate, is reacted with 6-phenylthieno[2,3-d]pyrimidine-4-amine to form the thienopyrimidine intermediate. The intermediate is then reacted with 2-mercapto-1-butanol to yield the final product, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate.
科学研究应用
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. In clinical trials, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has demonstrated promising activity in patients with relapsed/refractory CLL, MCL, and DLBCL.
属性
IUPAC Name |
ethyl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-14(18(21)22-4-2)23-16-13-10-15(12-8-6-5-7-9-12)24-17(13)20-11-19-16/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRCYJPHDCJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)
